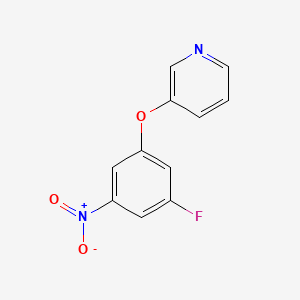

3-(3-Fluoro-5-nitrophenoxy)pyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical research, particularly in the field of medicinal chemistry. bldpharm.comnih.gov Its presence is ubiquitous in a wide array of FDA-approved drugs, underscoring its status as a "privileged scaffold." bldpharm.comnih.gov This prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pyridine ring can influence the solubility and metabolic stability of a molecule, properties that are paramount in drug design. nih.gov The diverse reactivity of the pyridine ring also allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's properties. americanelements.com

Impact of Fluoro and Nitro Substituents on Aromatic Systems in Biological Contexts

The introduction of fluoro and nitro groups onto aromatic systems dramatically alters their electronic and biological profiles.

Fluorine substituents are highly valued in drug design for several reasons. nih.gov Due to its high electronegativity and small size, fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The C-F bond is stronger than a C-H bond, contributing to increased molecular stability. ekb.eg Furthermore, fluorine substitution can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. nih.gov The strategic placement of fluorine atoms can also modulate the acidity or basicity of nearby functional groups and lead to more favorable interactions with biological targets, thereby enhancing binding affinity and potency. ekb.egmdpi.com

Nitro groups , on the other hand, are powerful electron-withdrawing groups that can significantly influence a molecule's reactivity and biological activity. nih.gov The presence of a nitro group can render an aromatic ring more susceptible to nucleophilic attack, a property that can be exploited in chemical synthesis. nih.gov In a biological context, the nitro group can act as a pharmacophore, a feature essential for a drug's activity, but it can also be a toxicophore, contributing to toxicity. nih.govmyskinrecipes.com Many nitroaromatic compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net This activity is often linked to the in vivo reduction of the nitro group to reactive intermediates that can interact with cellular macromolecules. researchgate.net

Academic Research Overview on 3-(Phenoxy)pyridine Derivatives

The 3-phenoxypyridine (B1582220) scaffold is a key structural motif in a variety of compounds investigated for their potential therapeutic applications. Research into this class of molecules has revealed a diverse range of biological activities, highlighting the versatility of this chemical framework.

For instance, derivatives of 3-phenoxypyridine have been explored for their potential as antibacterial agents. In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds demonstrated potent activity against Gram-positive bacteria, with the introduction of a fluorine atom on the pyridine ring significantly enhancing their efficacy. nih.gov

In the realm of oncology, phenoxypyridine derivatives have been investigated as potential antitumor agents. A study on 4-phenoxypyridine (B1584201) derivatives revealed that compounds bearing electron-withdrawing groups on the terminal phenyl ring exhibited improved antitumor activity. nih.gov One promising compound from this series was found to inhibit VEGFR2, a key protein involved in tumor angiogenesis, and induce apoptosis in cancer cells. nih.gov

Furthermore, the 3-phenoxypyridine core has been incorporated into molecules designed to target specific enzymes. For example, research on nitropyridine derivatives has led to the development of potential inhibitors for enzymes like urease, which is implicated in certain gastric diseases. nih.gov

The Chemical Compound: 3-(3-Fluoro-5-nitrophenoxy)pyridine

The specific compound, This compound , with the CAS number 803700-29-0 , represents a confluence of the chemical features discussed above. bldpharm.com2abiotech.net Its structure, featuring a 3-phenoxypyridine core substituted with both a fluorine atom and a nitro group on the phenoxy ring, suggests a molecule with potentially interesting and complex biological properties.

| Property | Value |

| Molecular Formula | C₁₁H₇FN₂O₃ |

| Molecular Weight | 234.18 g/mol |

| CAS Number | 803700-29-0 |

While this compound is commercially available for research purposes, detailed academic studies on its synthesis and specific biological activities are not widely published in peer-reviewed literature. bldpharm.commyskinrecipes.com2abiotech.net However, based on the known properties of its constituent parts, we can infer potential areas of research interest. The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer agents, suggests that this compound could be investigated for similar activities. nih.govresearchgate.net The fluorine atom could enhance its metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties. nih.gov The 3-phenoxypyridine scaffold itself has been associated with a range of biological targets. nih.govnih.govnih.gov

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, a common method for forming ether linkages. One plausible route would be the reaction of 3-hydroxypyridine (B118123) with 1,3-difluoro-5-nitrobenzene or the reaction of 3-fluoropyridine (B146971) with 3-fluoro-5-nitrophenol (B1296212) under basic conditions. The specific reaction conditions would need to be optimized to achieve a good yield.

Propiedades

IUPAC Name |

3-(3-fluoro-5-nitrophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJJZYUJIVEGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722564 | |

| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803700-29-0 | |

| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Accurate Mass Determination

Mass spectrometry stands as a fundamental analytical technique for the determination of the molecular weight and elemental composition of a compound. For 3-(3-Fluoro-5-nitrophenoxy)pyridine, high-resolution mass spectrometry (HRMS) is crucial for confirming its identity and purity by providing an accurate mass measurement. While specific experimental mass spectra for this compound are not widely published in readily accessible literature, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₇FN₂O₃.

The calculated monoisotopic mass provides a highly precise value that can be compared against experimental results from techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap. The determination of the accurate mass to within a few parts per million (ppm) of the theoretical value would provide strong evidence for the elemental composition of the synthesized molecule, confirming the presence of the fluorine, nitrogen, and oxygen atoms in the expected ratios.

Table 1: Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₇FN₂O₃ |

| Calculated Monoisotopic Mass | 234.0441 u |

| Calculated Average Mass | 234.18 g/mol bldpharm.com |

This table presents theoretical mass values calculated from the molecular formula.

X-ray Single-Crystal Diffraction for Absolute Structure Determination

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. The successful growth of a suitable single crystal of this compound would allow for its definitive structural elucidation. Such an analysis would confirm the connectivity of the fluoro-nitrophenyl and pyridine (B92270) rings through the ether linkage. Furthermore, it would reveal the dihedral angle between the two aromatic rings, which is a key conformational feature.

Insights into the crystal packing would also be obtained, highlighting any significant intermolecular interactions such as π-π stacking, hydrogen bonding (if any), or other non-covalent interactions that influence the solid-state structure.

For illustrative purposes, the crystallographic data of a related nitrophenyl-containing heterocyclic compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, is presented below. nih.gov This data showcases the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction study. In the case of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the analysis revealed a nearly planar conformation and significant π-π stacking interactions in the crystal lattice. nih.gov

Table 2: Example Crystallographic Data for a Related Heterocyclic Compound: 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine

| Parameter | Value |

| Molecular Formula | C₁₂H₇N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5596 |

| b (Å) | 9.8733 |

| c (Å) | 11.5606 |

| β (°) | 98.122 |

| Volume (ų) | 1080.20 |

This table provides crystallographic data for a related compound to illustrate the outputs of X-ray diffraction analysis and is not the data for this compound. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.

Prediction of Binding Modes and AffinitiesDocking simulations for 3-(3-Fluoro-5-nitrophenoxy)pyridine would involve placing the molecule into the active site of a specific protein target. The simulation would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would predict the most likely binding mode and provide an estimate of the binding affinity (often expressed as a binding energy or docking score), which indicates the strength of the ligand-receptor interaction. Such studies are fundamental in drug discovery for identifying potential therapeutic agents.

While these computational methods are standard for characterizing new chemical entities, the specific application to this compound has not been reported in the accessible scientific literature. Future research is required to perform these analyses and elucidate the detailed physicochemical and potential biological properties of this compound.

Identification of Key Interacting Residues

Due to the absence of specific studies on the interactions of this compound with biological targets, insights into key interacting residues can be extrapolated from computational and structural studies of analogous compounds containing phenoxypyridine and nitrophenyl moieties. Molecular modeling and X-ray crystallography of similar small molecules bound to protein active sites reveal common interaction patterns that are likely relevant.

Computational modeling of phenazopyridine (PAP) analogues, which share a substituted phenyl-azo-pyridine scaffold conceptually related to a phenoxypyridine core, has been used to predict binding modes with the Rev1-CT domain. nih.gov These models predicted that the phenyl ring would insert into a hydrophobic pocket, forming π-π stacking interactions with aromatic residues like tryptophan (e.g., W1175). nih.gov Additionally, the nitrogen atoms of the pyridine (B92270) ring were predicted to form water-bridged hydrogen bonds with acidic residues such as aspartate (D1186) and glutamate (B1630785) (E1174). nih.gov

However, the co-crystal structure of a 2,3-difluorobenzene substituted PAP analogue with Rev1-CT revealed a different binding mode. Instead of deep insertion into the hydrophobic pocket, the fluorine atoms of the phenyl ring were found to form Van der Waals contacts with the methyl group of an alanine residue (A1160) at the periphery of the binding site. nih.gov This highlights that even minor substitutions can significantly alter the interaction profile. The pocket itself was occupied by a water molecule, which interacted with the side-chain of an aspartate residue (D1186). nih.gov

These findings suggest that for a compound like this compound, the key interacting residues in a hypothetical protein target could include:

Aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine): Capable of forming π-π stacking or T-shaped π-π interactions with either the pyridine or the fluoronitrophenyl ring. nih.gov

Hydrophobic residues (e.g., Alanine, Valine, Leucine, Isoleucine): Likely to form Van der Waals contacts, particularly with the fluorinated phenyl ring. nih.gov

Acidic residues (e.g., Aspartate, Glutamate): Potential for forming hydrogen bonds, possibly water-mediated, with the pyridine nitrogen. nih.gov

Polar residues: The nitro group, being a strong hydrogen bond acceptor, could interact with polar amino acid side chains like serine, threonine, or asparagine.

The following table summarizes the potential types of interactions and the amino acid residues that would likely be involved, based on studies of analogous compounds.

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| π-π Stacking | Trp, Tyr, Phe, His | Pyridine ring, Nitrophenyl ring |

| Van der Waals | Ala, Val, Leu, Ile | Fluoronitrophenyl ring |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Pyridine nitrogen, Nitro group oxygen atoms |

| Halogen Bonding | Electron-rich residues (e.g., backbone carbonyls) | Fluorine atom |

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms and reactivity of compounds like this compound. The primary reaction of interest for this class of molecules is Nucleophilic Aromatic Substitution (SNAr).

SNAr Reaction Pathway Analysis

The SNAr reaction of this compound is expected to proceed via a classical two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom (the leaving group). This carbon is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group positioned meta to the reaction center and the cumulative electron-withdrawing nature of the pyridine ring transmitted through the ether linkage. The attack results in the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and onto the nitro group. DFT calculations on similar fluoronitrobenzene derivatives show that this initial addition is typically the rate-determining step. researchgate.netnih.gov

Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions due to its high electronegativity. This step is generally fast. core.ac.uk

Kinetic and Thermodynamic Parameters of Reactions

Theoretical calculations allow for the determination of key kinetic and thermodynamic parameters that govern the SNAr reaction. These parameters provide a quantitative understanding of the reaction's feasibility and rate.

Kinetic Parameters: The primary kinetic parameter is the activation energy (ΔG‡ or Ea), which represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can accurately predict the energies of the reactants, transition states, and intermediates, thereby allowing for the calculation of activation energies.

For SNAr reactions of activated fluoroaromatics, the first step, the formation of the Meisenheimer complex, generally has the higher activation barrier and is thus rate-limiting. nih.gov Studies on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol provide experimental kinetic data that serve as a benchmark for computational models. nih.gov The enhanced reactivity of fluoro compounds (the "element effect") is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov

The following table presents experimental kinetic data for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine, which can be considered analogous to the expected reactivity of the fluoronitrophenyl moiety in the title compound.

| Leaving Group (L) in 1-L-2,4-dinitrobenzene | Overall rate constant (20°C, M-1s-1) | Relative rate at 20°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

| Fluoro | 3.50 | 167 | 12.1 | -21 |

| Chloro | 0.228 | 10.9 | 13.6 | -21 |

| Bromo | 0.432 | 20.6 | 13.0 | -22 |

| Iodo | 0.170 | 8.1 | 13.8 | -22 |

Data sourced from a study on reactions with piperidine in methanol. nih.gov

Structure Activity Relationship Sar Studies of Fluoronitrophenoxypyridine Scaffolds

Influence of Substituent Positions and Electronic Properties on Biological Efficacy

The biological efficacy of a molecule like 3-(3-Fluoro-5-nitrophenoxy)pyridine is intrinsically linked to the specific placement and electronic nature of its substituents on the aromatic rings. The interplay between the fluorine and nitro groups on the phenoxy ring, as well as potential modifications on the pyridine (B92270) ring, would be critical in defining its interaction with biological targets.

Positional Isomerism of Fluorine and Nitro Groups

The relative positions of the fluorine and nitro groups on the phenoxy ring are crucial determinants of the molecule's electronic distribution, conformation, and potential for intermolecular interactions. In the specified compound, the fluorine is at the 3-position and the nitro group is at the 5-position.

Shifting the fluorine atom to the 2- or 4-position would significantly alter the electronic environment of the phenoxy ring. A fluorine atom at the 2-position (ortho) could induce a conformational twist in the molecule due to steric hindrance and could also participate in intramolecular hydrogen bonding, which would affect its binding to a biological target. A fluorine at the 4-position (para) would exert a strong electronic effect on the ether linkage.

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

The introduction of additional substituents on either the phenoxy or the pyridine ring would further modulate the pharmacological profile. For instance, in many biologically active compounds, the addition of small alkyl groups, halogens, or hydrogen bond donors/acceptors can fine-tune binding affinity and selectivity for a target.

In the context of kinase inhibitors, a common area of research for phenoxypyridine scaffolds, substitutions on the pyridine ring are often explored to enhance interactions with the ATP-binding pocket of the enzyme. For example, the addition of an amine or a substituted amine group on the pyridine ring could introduce crucial hydrogen bonding interactions with the hinge region of a kinase.

Conversely, modifications to the phenoxy ring, beyond the existing fluoro and nitro groups, could be used to modulate properties such as lipophilicity, metabolic stability, and target selectivity. The nature and position of these substituents would need to be carefully selected to achieve the desired pharmacological effect.

Systematic Modifications of the Pyridine and Phenoxy Moieties

Systematic modifications of both the pyridine and phenoxy moieties are a standard strategy in medicinal chemistry to optimize lead compounds. For the this compound scaffold, this could involve several approaches.

Another strategy would involve altering the ether linkage itself. Replacing the oxygen atom with a sulfur atom (thioether) or an amino group (amino-pyridine) would change the geometry and electronic properties of the linker, which could have a significant impact on the compound's activity.

Furthermore, the phenoxy moiety could be replaced with other substituted aromatic or heteroaromatic rings to explore different binding modes and to optimize pharmacokinetic properties.

Pharmacophoric Feature Mapping for Targeted Biological Activity

A pharmacophore model for a compound like this compound would consist of a set of essential structural features that are necessary for its biological activity. Based on its structure, a hypothetical pharmacophore model can be proposed, which would require experimental validation.

The key pharmacophoric features would likely include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring.

Aromatic/hydrophobic regions: The pyridine and the substituted phenoxy rings.

An electron-withdrawing feature/hydrogen bond acceptor: The nitro group.

A halogen bond donor: The fluorine atom.

The spatial arrangement of these features would be critical for the compound's ability to bind to its biological target. For instance, the distance and relative orientation between the pyridine nitrogen and the nitro group could be a key determinant of binding affinity. Computational modeling and the synthesis of a series of analogs with systematic modifications would be necessary to develop and refine a predictive pharmacophore model for this class of compounds. Such a model would be an invaluable tool for the rational design of new, more potent, and selective analogs.

In Vitro Biological Activity Assessments of Fluoronitrophenoxypyridine Analogues

Antimicrobial Activity Evaluations (In Vitro)

No published studies detailing the in vitro antimicrobial activity of 3-(3-Fluoro-5-nitrophenoxy)pyridine were found.

Bacteriostatic and Bactericidal Efficacy

There is no available data on the bacteriostatic or bactericidal efficacy of this compound against any bacterial strains.

Inhibition of Biofilm Formation

Research on the potential of this compound to inhibit biofilm formation has not been reported in the reviewed literature.

Assessment of Resistance Development Potential

No studies assessing the potential for microbial resistance development to this compound were identified.

Antitubercular Activity Profiling (In Vitro)

No data from in vitro antitubercular activity profiling of this compound is present in the scientific literature.

Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

There are no reported findings on the activity of this compound against the H37Rv strain or any other standard strains of Mycobacterium tuberculosis.

Investigation of Activity Against Drug-Resistant Mycobacterial Strains

No investigations into the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis have been published.

Anticancer and Cytostatic Activity Screening (In Vitro)

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HeLa)

The cytotoxic potential of various heterocyclic compounds bearing pyridine (B92270) and phenoxy moieties has been evaluated against a panel of human cancer cell lines. While specific data for this compound is not present in the available literature, the activity of related compounds provides a basis for potential anticancer effects.

For example, a series of bis-1,3-thiazine derivatives were tested against multiple cancer cell lines, showing varied efficacy. researchgate.net Similarly, a novel benzimidazole (B57391) derivative, se-182, exhibited dose-dependent cytotoxic effects against several human cancer cell lines, with notable activity against HepG2 (liver carcinoma) and A549 (lung carcinoma) cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org In another study, a phosphomolybdate-based hybrid solid containing protonated 4,4'-bipyridine (B149096) showed considerable inhibitory effects against HepG2, A549, and MCF-7 (breast cancer) cells, with IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org

The tables below summarize the cytotoxic activities of some of these related compounds.

Table 1: Cytotoxicity of Benzimidazole Derivative se-182 against Human Cancer Cell Lines

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

|---|---|---|---|

| se-182 | 32.73 | 15.80 | 15.58 |

| Cisplatin (Reference) | 31.29 | 9.879 | 37.32 |

Data from Journal of King Saud University - Science. jksus.orgresearchgate.net

Table 2: Cytotoxicity of a Phosphomolybdate Hybrid with Bipyridine against Human Cancer Cell Lines

| Compound | HepG2 IC₅₀ (µmol L⁻¹) | A549 IC₅₀ (µmol L⁻¹) | MCF-7 IC₅₀ (µmol L⁻¹) |

|---|---|---|---|

| Compound (1) | 33.79 | 25.17 | 32.11 |

| Methotrexate (Reference) | 42.03 | 26.93 | 49.79 |

Data from Dalton Transactions. rsc.org

Cell Cycle Modulation and Apoptosis Induction (In Vitro)

The induction of cell cycle arrest and apoptosis are key mechanisms for many anticancer agents. While the specific effects of this compound on these processes have not been reported, studies on analogous structures provide valuable insights.

For instance, a novel series of 3-nitroacridine (B3047595) derivatives were found to induce apoptosis in human breast cancer cells in a dose-dependent manner. nih.govresearchgate.net These compounds also caused cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net In another study, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells (A549). jksus.org Similarly, pyrazole (B372694) derivatives have been shown to induce cell cycle arrest in the S phase and promote apoptosis in triple-negative breast cancer cells. nih.gov A phosphomolybdate hybrid with bipyridine was also shown to arrest the cell cycle in the S phase for A549 and HepG2 cells, and in the G2/M phase for MCF-7 cells, ultimately leading to cell death via apoptosis and necrosis. rsc.org

Targeted Enzyme and Receptor Modulator Activities (In Vitro)

Kinase Inhibition Studies (e.g., c-Met, VEGFR-2, VEGFR-3, c-Kit, p38 MAP kinase)

The inhibition of protein kinases is a major strategy in modern cancer therapy. While specific data for this compound is not available, related pyridine derivatives have been investigated as kinase inhibitors.

Dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are of significant interest. A series of aryl pyridine derivatives with a 1,3-diphenylurea (B7728601) moiety were developed as potent dual inhibitors of c-MET and VEGFR-2, with IC₅₀ values in the nanomolar range for some analogues. mdpi.com

The p38 mitogen-activated protein kinase (MAPK) is another important target. Inhibition of p38 MAPK has been shown to be involved in VEGFR-2-mediated endothelial cell survival. nih.gov A p38 MAPK inhibitor, compound 7h, was reported to have an IC₅₀ of 0.9 µM. nih.gov

The table below presents the inhibitory activity of a selection of dual c-Met/VEGFR-2 inhibitors with a pyridine scaffold.

Table 3: Kinase Inhibitory Activity of Aryl Pyridine Derivatives

| Compound | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| 2d | 65 | 310 |

| 2f | 24 | 35 |

| 2j | 150 | 290 |

| 2k | 170 | 320 |

| 2n | 18 | 24 |

Data from a study on dual-target VEGFR/c-Met kinase inhibitors. mdpi.com

Other Enzyme Inhibition Profiles (e.g., COX, Proteasome, Carbonic Anhydrase, Acetylcholinesterase, Tubulin polymerization, Arabidopsis gibberellin 2-oxidase)

The inhibitory potential of fluoronitrophenoxypyridine analogues has been explored against a range of other enzymes.

Carbonic Anhydrase: Pyridine-based sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. A series of 4-substituted pyridine-3-sulfonamides showed inhibitory activity, with Kᵢ values reaching the nanomolar range for some compounds against hCA II, hCA IX, and hCA XII. mdpi.com For example, pyrimidine (B1678525) derivatives have demonstrated inhibitory constants (Kᵢ) against hCA I and hCA II in the range of 0.201 to 0.884 µM and 1.867 to 3.913 µM, respectively. nih.gov

Acetylcholinesterase: Pyrimidine derivatives have also been evaluated as inhibitors of acetylcholinesterase (AChE), with Kᵢ values ranging from 0.099 to 0.241 µM. nih.gov

Information regarding the inhibition of Cyclooxygenase (COX), the proteasome, tubulin polymerization, and Arabidopsis gibberellin 2-oxidase by this compound or its close analogues is not available in the reviewed scientific literature.

Table 4: Enzyme Inhibition by Pyrimidine Derivatives

| Enzyme | Kᵢ Range (µM) |

|---|---|

| hCA I | 0.201 - 0.884 |

| hCA II | 1.867 - 3.913 |

| Acetylcholinesterase | 0.099 - 0.241 |

| Butyrylcholinesterase | 1.324 - 3.418 |

Data from a study on pyrimidine derivatives. nih.gov

Toll-like Receptor (TLR) Activation Studies (e.g., TLR8)

Extensive literature searches did not yield any publicly available scientific studies or data on the in vitro assessment of this compound or its close analogues for activation of Toll-like Receptor 8 (TLR8). Therefore, no detailed research findings or data tables on its activity at this receptor can be provided.

Receptor Occupancy Studies (e.g., mGlu5)

Similarly, comprehensive searches of scientific databases and literature found no published research detailing receptor occupancy studies of this compound or its analogues at the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a result, there is no available information on its ability to occupy this receptor, and no corresponding data tables can be presented.

Future Directions and Emerging Research Avenues

Exploration of Advanced Synthetic Methodologies for Diversification

The generation of a diverse chemical library based on the 3-(3-Fluoro-5-nitrophenoxy)pyridine core is paramount for comprehensive structure-activity relationship (SAR) studies. Future research should pivot towards advanced synthetic strategies that allow for rapid and efficient diversification.

Flow Chemistry and Microwave-Assisted Synthesis: Traditional batch synthesis methods can be time-consuming and challenging to scale. Continuous flow chemistry, particularly when coupled with microwave reactors, offers a powerful alternative for the synthesis of pyridine (B92270) derivatives. beilstein-journals.orgnih.govresearchgate.net These technologies enable precise control over reaction parameters, reduce reaction times from hours to minutes, and often improve yields and purity. researchgate.netmdpi.com Implementing one-step Bohlmann-Rahtz pyridine synthesis or related multicomponent reactions in a flow setup could allow for the rapid generation of a library of analogues with varied substitution patterns on the pyridine ring. beilstein-journals.orgnih.gov

Combinatorial and Fragment-Based Approaches: To explore the chemical space around the core scaffold, combinatorial chemistry approaches are essential. This could involve creating libraries by varying the substituents on both the pyridine and the phenyl rings. Furthermore, fragment-based drug discovery (FBDD) represents a powerful strategy. wikipedia.orgfrontiersin.org By deconstructing the parent molecule into its core fragments (e.g., 3-fluoronitrobenzene and 3-hydroxypyridine) and screening these smaller molecules, researchers can identify weak-binding interactions that can be built upon to design novel, high-affinity ligands. wikipedia.orgfrontiersin.org This approach is particularly useful for identifying inhibitors for challenging targets like protein-protein interactions or allosteric sites. frontiersin.org

Late-Stage Functionalization: Another critical area is the development of late-stage functionalization techniques. These methods would allow for the direct modification of the core this compound scaffold in the final steps of a synthetic sequence, enabling the introduction of diverse chemical groups without the need for de novo synthesis of each analogue.

| Synthetic Methodology | Key Advantages | Potential Application for Diversification |

| Flow Chemistry | Reduced reaction times, improved safety, scalability, precise process control. beilstein-journals.orgmdpi.com | Rapid synthesis of a library of pyridine-substituted analogues. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields. nih.govresearchgate.net | Efficient one-pot synthesis of the core scaffold and its derivatives. |

| Fragment-Based Lead Discovery (FBLD) | Higher hit rates, exploration of novel chemical space, efficient ligand development. wikipedia.orgfrontiersin.org | Identification of key binding interactions to guide the growth of more potent compounds. |

In-depth Mechanistic Investigations of In Vitro Biological Actions

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development. The nitroaromatic group is a key feature that warrants detailed investigation.

Many nitroaromatic compounds function as prodrugs that require reductive bioactivation to exert their biological effects. scielo.brnih.govresearchgate.net This process, often mediated by nitroreductase enzymes present in microbial or hypoxic cancer cells, converts the nitro group into highly reactive intermediates like nitroso and hydroxylamine (B1172632) species, or even reactive nitrogen species (RNS) such as nitric oxide (NO). scielo.brnih.govsvedbergopen.com These reactive species can subsequently damage cellular macromolecules like DNA and proteins, leading to cell death. svedbergopen.comresearchgate.net

Future research should focus on:

Investigating Reductive Metabolism: Determining whether this compound is a substrate for type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases. nih.gov This will clarify whether its activity is enhanced under hypoxic conditions, a characteristic of the tumor microenvironment.

Identifying Reactive Intermediates: Using techniques like electron paramagnetic resonance (EPR) spectroscopy to detect the formation of nitro radical anions and other reactive species.

Mapping Covalent Adducts: Identifying the specific cellular macromolecules (proteins, DNA) that are modified by the reactive intermediates generated from the nitro group reduction. This can help to pinpoint the ultimate mechanism of toxicity or therapeutic action. svedbergopen.com

The diaryl ether scaffold is a common feature in many kinase inhibitors, suggesting that this compound could also function through kinase inhibition, independent of its nitro group. nih.govresearchgate.net Therefore, broad-spectrum kinase profiling is essential to determine if the compound inhibits specific kinases and to elucidate the mechanism of this inhibition (e.g., ATP-competitive or allosteric).

Application of Advanced Computational Techniques for Rational Design

Computational chemistry provides powerful tools to accelerate the drug discovery process, offering insights that can guide the synthesis and testing of new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are essential for understanding how different chemical features of the fluoronitrophenoxypyridine scaffold contribute to its biological activity. By developing mathematical models that correlate structural descriptors (e.g., logP, electronic properties, steric parameters) with observed activity, researchers can predict the potency of virtual compounds before they are synthesized. researchgate.netconsensus.appnih.govnih.gov This allows for the prioritization of the most promising candidates, saving time and resources. For diaryl ether derivatives, descriptors related to hydrophobicity and electronic distribution have been shown to be important for activity. researchgate.net

Molecular Docking and Dynamics: If a specific biological target is identified (e.g., a kinase), molecular docking can be used to predict the binding mode of this compound within the target's active site. researchgate.netnih.govresearchgate.net This can reveal key hydrogen bonds and hydrophobic interactions that are critical for binding. researchgate.net Molecular dynamics (MD) simulations can then be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction and helping to refine the design of next-generation inhibitors. youtube.com

| Computational Technique | Purpose | Expected Outcome |

| QSAR | Predict activity of new analogues based on chemical structure. mdpi.com | A predictive model to guide the design of more potent compounds. researchgate.net |

| Molecular Docking | Predict the binding pose of the compound in a target's active site. researchgate.net | Identification of key binding interactions (e.g., hydrogen bonds). nih.gov |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the compound with its target over time. youtube.com | Assessment of binding stability and conformational changes. |

Identification of Novel Biological Targets for the Fluoronitrophenoxypyridine Scaffold

A key avenue of future research is the identification of the specific cellular targets through which this compound and its analogues mediate their effects. The diaryl ether and pyridine motifs are present in numerous kinase inhibitors, suggesting that this class of enzymes represents a promising starting point. nih.govnih.govnih.gov

Kinase Profiling: Broad-based screening against a large panel of human kinases is a critical first step. This can reveal potential primary targets and off-targets. Several kinases have been identified as targets for related pyridine-based scaffolds, including:

FMS-like tyrosine kinase 3 (FLT3): A target in acute myeloid leukemia. nih.gov

PIM-1 Kinase: A target in various cancers, including breast and prostate cancer. nih.govacs.org

Vaccinia-related kinases (VRK1 and VRK2): Associated with cell division and neurological disorders. researchgate.netox.ac.uk

Salt-inducible kinases (SIK2 and SIK3): Potential targets for autoimmune and inflammatory diseases. acs.org

Adaptor protein-2-associated kinase 1 (AAK1): A target for neuropathic pain. nih.gov

Target Deconvolution Methods: If the compound shows interesting activity in a phenotypic screen without a known target, various target deconvolution strategies can be employed. Affinity-based methods involve immobilizing the compound on a solid support to "fish" for its binding partners in cell lysates. Label-free methods, such as cellular thermal shift assay (CETSA), can also identify target engagement within intact cells.

Fragment-Based Discovery: As mentioned, fragment-based approaches can also be used for target identification. wikipedia.org Screening the core fragments of the molecule against panels of proteins can identify unexpected binders, opening up entirely new therapeutic avenues. frontiersin.org

Development of Next-Generation Analogues with Tuned Biological Properties

The ultimate goal of this research trajectory is to develop optimized, next-generation analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)-Guided Optimization: Once initial hits are identified, a systematic SAR campaign is necessary. This involves synthesizing and testing a variety of analogues to understand how different functional groups affect activity and selectivity. For example, studies on other pyridine-based inhibitors have shown that the position and nature of substituents can dramatically impact kinase selectivity. researchgate.netox.ac.uk

Bioisosteric Replacement: A key strategy for tuning biological properties is bioisosteric replacement, where one functional group is swapped for another with similar physicochemical properties. ipinnovative.comnih.govresearchgate.net For the this compound scaffold, several replacements could be explored:

Nitro Group: The nitro group is a potential liability due to its association with toxicity. cambridgemedchemconsulting.com It could be replaced with other electron-withdrawing groups like a cyano (-CN), sulfone (-SO₂R), or trifluoromethyl (-CF₃) group to maintain electronic properties while potentially improving the safety profile. cambridgemedchemconsulting.com

Ether Linkage: The ether oxygen could be replaced with a sulfur (thioether), amine, or other linkers to alter the conformational flexibility and binding interactions of the molecule.

Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring could be moved to create different isomers, which could have profound effects on binding affinity and selectivity. nih.gov

Scaffold Hopping: This strategy involves making more significant changes to the core structure while retaining the key pharmacophoric features required for biological activity. acs.org For example, the pyridine ring could be replaced with other heterocycles like a pyrimidine (B1678525) or pyrazole (B372694) to explore new interactions with the target and potentially discover novel intellectual property. nih.govacs.org

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Fluoro-5-nitrophenoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between 3-fluoro-5-nitrophenol and a halogenated pyridine derivative (e.g., 3-chloropyridine). Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing transition states .

- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .

- Catalysts : Anhydrous potassium carbonate or cesium carbonate improves nucleophilicity by deprotonating the phenolic hydroxyl group .

- Yield Optimization : Pilot studies suggest yields of 60–75% under optimized conditions. Impurities like unreacted halopyridine or over-nitrated byproducts require chromatographic purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for fluorine in the 3-fluoro group and nitro group orientation). ¹⁹F NMR quantifies fluorine environments .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, distinguishing positional isomers (e.g., 5-nitro vs. 3-nitro derivatives) .

- IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant effects from nitro groups .

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent photodegradation and hydrolysis .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in regiochemistry .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to clarify splitting patterns in crowded spectral regions .

- X-ray Crystallography : Provides definitive structural confirmation, especially when positional isomerism leads to overlapping signals .

Q. What strategies optimize regioselectivity in the synthesis of analogues with varying substituents?

- Methodological Answer :

- Directed Metalation : Employ directing groups (e.g., pyridine N-oxide) to control nitration/fluorination positions .

- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity by minimizing thermal decomposition .

- Computational Screening : Use molecular docking or DFT to predict steric/electronic effects of substituents on reaction pathways .

Q. How does this compound interact with biological targets in drug discovery?

- Methodological Answer :

- Pharmacophore Modeling : The nitro group acts as a hydrogen-bond acceptor, while the pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites .

- Enzyme Assays : Test inhibitory activity against kinases or phosphodiesterases, leveraging the compound’s resemblance to ATP or cAMP analogues .

- Metabolic Stability Studies : Evaluate susceptibility to nitro-reductase enzymes using liver microsomes to guide lead optimization .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings .

- Docking Simulations : Model interactions with palladium catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) for C–N bond formation .

- Machine Learning : Train models on existing pyridine derivative reaction databases to forecast yields and side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.